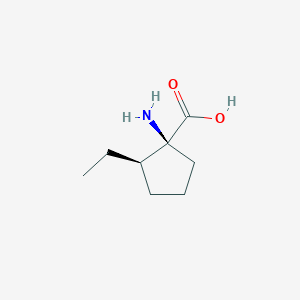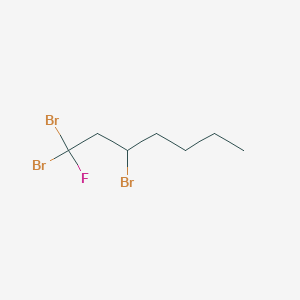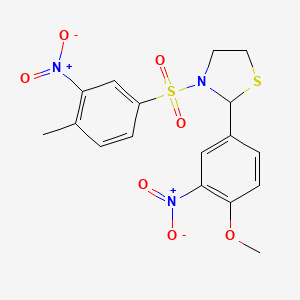![molecular formula C14H26N6O4 B12576053 2,2'-Azobis{2-[n-(2-carboxyethyl)amidino]propane} CAS No. 291314-39-1](/img/structure/B12576053.png)
2,2'-Azobis{2-[n-(2-carboxyethyl)amidino]propane}
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-Azobis{2-[n-(2-carboxyethyl)amidino]propane} is a water-soluble azo compound commonly used as a polymerization initiator. It is known for its zwitterionic structure, which allows it to form both cationic and anionic latex. This compound is particularly valued in the field of polymer chemistry due to its ability to initiate polymerization under mild conditions without causing discoloration or corrosion of polymerization facilities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Azobis{2-[n-(2-carboxyethyl)amidino]propane} typically involves the reaction of 2-(2-carboxyethyl)amidino]propane with an azo compound under controlled conditions. The reaction is carried out in an aqueous medium, and the product is purified through crystallization. The reaction conditions, such as temperature and pH, are carefully monitored to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of 2,2’-Azobis{2-[n-(2-carboxyethyl)amidino]propane} involves large-scale batch or continuous processes. The reaction is typically carried out in large reactors, and the product is isolated through filtration and drying. The industrial production methods are designed to maximize yield and purity while minimizing waste and environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-Azobis{2-[n-(2-carboxyethyl)amidino]propane} undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reaction conditions.
Reduction: Reduction reactions can lead to the formation of amines and other reduced species.
Substitution: The compound can undergo substitution reactions, where one or more functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of 2,2’-Azobis{2-[n-(2-carboxyethyl)amidino]propane} include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are optimized to achieve the desired products .
Major Products Formed
The major products formed from the reactions of 2,2’-Azobis{2-[n-(2-carboxyethyl)amidino]propane} depend on the specific reaction conditions. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce amines. Substitution reactions can lead to a variety of functionalized derivatives .
Applications De Recherche Scientifique
2,2’-Azobis{2-[n-(2-carboxyethyl)amidino]propane} has a wide range of scientific research applications, including:
Polymer Chemistry: It is used as a polymerization initiator for the synthesis of various polymers, including acrylamide and methacrylate polymers.
Biology: The compound is used in the study of biological systems, particularly in the investigation of polymer-protein interactions.
Industry: The compound is used in the production of coatings, adhesives, and other industrial products.
Mécanisme D'action
The mechanism of action of 2,2’-Azobis{2-[n-(2-carboxyethyl)amidino]propane} involves the generation of free radicals through the homolytic cleavage of the azo bond. These free radicals initiate the polymerization of monomers by attacking the double bonds, leading to the formation of polymer chains. The zwitterionic structure of the compound allows it to interact with both cationic and anionic species, facilitating the formation of various types of polymers .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2’-Azobis{2-methylpropionamidine}: Another azo compound used as a polymerization initiator, but it lacks the carboxyethyl group.
2,2’-Azobis{2-cyanopropane}: A similar compound with a cyano group instead of the carboxyethyl group.
2,2’-Azobis{2-(2-hydroxyethyl)propane}: A compound with a hydroxyethyl group, used in different polymerization applications.
Uniqueness
2,2’-Azobis{2-[n-(2-carboxyethyl)amidino]propane} is unique due to its zwitterionic structure, which allows it to form both cationic and anionic latex. This property makes it highly versatile in various polymerization processes. Additionally, its ability to initiate polymerization under mild conditions without causing discoloration or corrosion is a significant advantage over other similar compounds .
Propriétés
Numéro CAS |
291314-39-1 |
|---|---|
Formule moléculaire |
C14H26N6O4 |
Poids moléculaire |
342.39 g/mol |
Nom IUPAC |
3-[[1-amino-2-[[1-amino-1-(2-carboxyethylimino)-2-methylpropan-2-yl]diazenyl]-2-methylpropylidene]amino]propanoic acid |
InChI |
InChI=1S/C14H26N6O4/c1-13(2,11(15)17-7-5-9(21)22)19-20-14(3,4)12(16)18-8-6-10(23)24/h5-8H2,1-4H3,(H2,15,17)(H2,16,18)(H,21,22)(H,23,24) |
Clé InChI |
NMZSJIQGMAGSSO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C(=NCCC(=O)O)N)N=NC(C)(C)C(=NCCC(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(4-{4-[(E)-(4-Nitrophenyl)diazenyl]phenyl}piperazin-1-yl)prop-2-en-1-one](/img/structure/B12575980.png)
![2(3H)-Furanone, dihydro-3-[(methylsulfonyl)oxy]-, (3R)-](/img/structure/B12575996.png)
![Carbonylbis[5-(hexyloxy)-2,1-phenylene] dibenzenesulfonate](/img/structure/B12576004.png)
![(2S)-4-methyl-2-[2-(undecylamino)ethylamino]pentan-1-ol](/img/structure/B12576012.png)
![N-Hydroxy-1-[4-(propan-2-yl)phenyl]methanamine](/img/structure/B12576013.png)
![5-Chloro-N-[3-(hexyloxy)phenyl]-2-hydroxybenzamide](/img/structure/B12576023.png)



![4-[(4-Methylphenyl)methyl]benzene-1,2,3-triol](/img/structure/B12576046.png)


![Diethyl [1-(benzyloxy)ethenyl]phosphonate](/img/structure/B12576072.png)
